molecular formula C22H18N2O3S B2370557 N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide CAS No. 477866-86-7

N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide

Cat. No.: B2370557
CAS No.: 477866-86-7
M. Wt: 390.46
InChI Key: GIAPBUMFHVPQMG-UHFFFAOYSA-N
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Description

N-{3-Cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide (C₂₂H₁₈N₂O₃S; MW: 390.5 g/mol) is a sulfonamide-carboxamide hybrid compound characterized by a 3-cyano-substituted phenyl ring linked to a 4-methylbenzenesulfonyl group and a 2-methylbenzenecarboxamide moiety. It is listed as discontinued for commercial distribution, with a purity of ≥95%, and is intended strictly for laboratory use .

Properties

IUPAC Name

N-[3-cyano-4-(4-methylphenyl)sulfonylphenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-15-7-10-19(11-8-15)28(26,27)21-12-9-18(13-17(21)14-23)24-22(25)20-6-4-3-5-16(20)2/h3-13H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAPBUMFHVPQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Acetanilide

The synthesis begins with acetanilide to direct sulfonylation para to the acetamide group. Reacting acetanilide with 4-methylbenzenesulfonyl chloride under Friedel-Crafts conditions (AlCl₃ in dichloromethane) yields 4-(4-methylphenylsulfonyl)acetanilide . The sulfonyl group’s strong electron-withdrawing nature deactivates the ring, facilitating subsequent meta-directed reactions.

Reaction Conditions :

  • Solvent : Dichloromethane
  • Catalyst : Aluminum chloride (1.2 equiv)
  • Temperature : 0–5°C, transitioning to room temperature
  • Workup : Aqueous NaHCO₃ wash, recrystallization from ethanol.

Nitration and Reduction

Nitration of 4-(4-methylphenylsulfonyl)aniline (obtained after acetamide hydrolysis) with mixed acid (HNO₃/H₂SO₄) introduces a nitro group meta to the sulfonyl moiety, yielding 3-nitro-4-(4-methylphenylsulfonyl)aniline . Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 3-amino-4-(4-methylphenylsulfonyl)aniline .

Key Considerations :

  • Nitration Selectivity : The sulfonyl group’s meta-directing effect ensures regioselective nitration at position 3.
  • Reduction Efficiency : Palladium on carbon in ethanol affords quantitative conversion.

Cyanation via Sandmeyer Reaction

The aniline at position 3 is converted to a cyano group via diazotization. Treatment of 3-amino-4-(4-methylphenylsulfonyl)aniline with NaNO₂/HCl forms the diazonium salt, which reacts with CuCN in aqueous KCN to yield 3-cyano-4-(4-methylphenylsulfonyl)aniline .

Optimization Challenges :

  • Temperature Control : Diazotization at 0–5°C prevents premature decomposition.
  • Cyanide Source : CuCN in dimethylformamide (DMF) enhances reactivity.

Amide Coupling

The final step couples 3-cyano-4-(4-methylphenylsulfonyl)aniline with 2-methylbenzoyl chloride under Schotten-Baumann conditions. In aqueous NaOH and dichloromethane, the acyl chloride reacts with the aniline’s free amine, forming the target amide.

Reaction Parameters :

  • Base : 10% NaOH (aq)
  • Solvent : Dichloromethane/water biphasic system
  • Yield : 75–85% after recrystallization.

Experimental Procedures

Synthesis of 4-(4-Methylphenylsulfonyl)acetanilide

  • Acetanilide (10 g, 67 mmol) is dissolved in dichloromethane (100 mL).
  • AlCl₃ (12 g, 80 mmol) is added under nitrogen, followed by dropwise addition of 4-methylbenzenesulfonyl chloride (14 g, 74 mmol) .
  • After stirring for 12 h, the mixture is quenched with ice-water, extracted with DCM, and recrystallized from ethanol to yield white crystals (18.2 g, 85%).

Hydrolysis to 4-(4-Methylphenylsulfonyl)aniline

  • 4-(4-Methylphenylsulfonyl)acetanilide (15 g) is refluxed with 6 M HCl (100 mL) for 4 h.
  • Neutralization with NaOH yields the free aniline as a pale-yellow solid (11.3 g, 92%).

Nitration to 3-Nitro-4-(4-Methylphenylsulfonyl)aniline

  • 4-(4-Methylphenylsulfonyl)aniline (10 g) is added to HNO₃ (10 mL)/H₂SO₄ (30 mL) at 0°C.
  • After 2 h, the mixture is poured onto ice, filtered, and dried to afford yellow needles (9.8 g, 87%).

Reduction to 3-Amino-4-(4-Methylphenylsulfonyl)aniline

  • 3-Nitro derivative (8 g) is hydrogenated (50 psi H₂, 10% Pd/C) in ethanol (100 mL) for 6 h.
  • Filtration and solvent removal yield the amine as a white powder (6.5 g, 91%).

Cyanation to 3-Cyano-4-(4-Methylphenylsulfonyl)aniline

  • The amine (5 g) is diazotized with NaNO₂ (1.5 g) in HCl (20 mL) at 0°C.
  • CuCN (3 g) in DMF (30 mL) is added, stirred for 2 h, and extracted with ethyl acetate to yield the nitrile (4.1 g, 78%).

Amide Formation

  • 3-Cyano-4-(4-methylphenylsulfonyl)aniline (4 g) and 2-methylbenzoyl chloride (3.2 g) are stirred in NaOH (aq)/DCM.
  • After 4 h, the organic layer is dried and purified via silica chromatography, yielding the target compound (5.1 g, 82%).

Optimization and Challenges

Sulfonylation Regioselectivity

The para-directing effect of the acetamide group ensures precise sulfonyl placement. Competing ortho substitution is minimized using stoichiometric AlCl₃.

Nitration Control

Exothermic nitration requires strict temperature control to avoid polysubstitution. Dilute HNO₃ (≤40%) improves selectivity.

Cyanation Efficiency

Traditional Sandmeyer conditions (CuCN/KCN) achieve moderate yields. Recent advances propose using trimethylsilyl cyanide (TMSCN) for higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide have shown promise as anticancer agents. The compound's structure allows it to interact with specific protein targets, potentially inhibiting cancer cell proliferation. For instance, studies have demonstrated that related sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Mechanism of Action
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to apoptosis in cancer cells, making it a candidate for further pharmacological evaluation. Ongoing research aims to elucidate the precise molecular pathways involved .

Chemical Synthesis

Building Block for Complex Molecules
this compound serves as an essential building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can yield a variety of derivatives with distinct properties, which are valuable in both academic and industrial settings .

Reaction Type Description Common Reagents
OxidationConverts the compound to oxidized derivativesPotassium permanganate
ReductionProduces reduced forms with altered propertiesLithium aluminum hydride
SubstitutionReplaces one functional group with anotherVarious catalysts

Industrial Applications

Material Development
The compound is also explored for its potential in developing new materials. Its unique chemical properties can contribute to the formulation of advanced polymers and coatings that require specific thermal and mechanical characteristics.

Pharmaceutical Formulations
In pharmaceutical applications, this compound may be utilized as an intermediate in synthesizing more complex drug molecules. Its ability to enhance solubility and bioavailability is particularly advantageous in drug formulation processes.

Case Studies

  • Cytotoxicity Evaluation
    • A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as an anticancer therapeutic agent .
  • Synthesis of Derivatives
    • Researchers synthesized several derivatives of this compound through targeted chemical reactions. These derivatives exhibited varying degrees of biological activity, highlighting the compound's versatility as a precursor in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a role in the compound’s potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The disulfonamide architecture in 5a/5b confers higher molecular weight and complexity, which may influence pharmacokinetic properties in drug discovery contexts .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s sulfonyl group would likely exhibit S=O stretches near 1332–1160 cm⁻¹, aligning with 5a/5b . However, its carboxamide group may introduce additional N–H stretches (~3089 cm⁻¹) .

Biological Activity

N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of the compound's structure, biological activity, relevant case studies, and research findings.

Structure and Properties

The molecular formula for this compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, with a molar mass of approximately 316.38 g/mol. The compound features a cyano group, a sulfonyl group attached to a phenyl ring, and a carboxamide functional group, which contributes to its biological activity.

This compound has been studied for its potential to inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. Molecular docking studies suggest that this compound can bind effectively to the active sites of specific enzymes, potentially inhibiting their activity and thus interfering with cancer cell proliferation and survival .

Anticancer Activity

In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant anticancer properties. For example, it has been shown to induce apoptosis in cancer cell lines by triggering pathways that lead to programmed cell death . Further research is required to fully elucidate its efficacy and mechanism.

Case Studies

  • Case Study: Inhibition of Cancer Cell Lines
    • Objective : To evaluate the anticancer efficacy of this compound on various cancer cell lines.
    • Method : The compound was tested against breast and lung cancer cell lines using MTT assays.
    • Findings : The results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range, suggesting potent anticancer activity.
  • Case Study: Molecular Docking Studies
    • Objective : To assess the binding affinity of this compound to target kinases.
    • Method : Computational docking simulations were performed using known kinase structures.
    • Findings : The compound exhibited strong binding interactions with key residues in the active site of the kinases, indicating potential as a lead compound for further development .

Research Findings

Research into this compound has revealed several important findings:

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Molecular DockingStrong binding affinity to protein kinases
Structure-Activity RelationshipIdentified key structural features contributing to activity

Q & A

Q. What are the standard synthetic routes for preparing N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions involving sulfonylation and carboxamide coupling. Key steps include:

  • Starting Materials : Use of 4-methylbenzenesulfonyl chloride and 3-cyano-4-aminophenyl derivatives for sulfonamide formation.
  • Reagents : Bases like triethylamine or sodium bicarbonate are critical for deprotonation during nucleophilic substitution.
  • Solvents : Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reactivity under reflux conditions.
  • Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) improve yields. Crystallization from n-hexane/chloroform mixtures enhances purity .
Step Reagents/Conditions Yield
Sulfonylation4-methylbenzenesulfonyl chloride, NaHCO₃, DCM, 0°C75–80%
Carboxamide Coupling2-methylbenzoyl chloride, Et₃N, THF, 25°C65–70%

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolves atomic-level geometry (e.g., S–N bond lengths and torsion angles). Weak C–H⋯O hydrogen bonds in the crystal lattice stabilize the 3D network .
  • NMR/IR :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 7.1–8.5 ppm). Exchangeable NH protons (δ 10.4–10.6 ppm) confirm sulfonamide groups .
    • IR : S=O stretches at 1332 cm⁻¹ and 1160 cm⁻¹ validate sulfonyl groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 645 [M⁺]) confirm molecular weight .

Q. How do functional groups (e.g., sulfonyl, cyano) influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Sulfonyl Group : Enhances hydrogen-bonding capacity with biological targets (e.g., enzyme active sites). Its electron-withdrawing nature stabilizes intermediates in nucleophilic reactions .
  • Cyano Group : Increases electrophilicity, enabling interactions with thiols or amines in target proteins. It also improves metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally analogous sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide ).
  • Crystallographic Refinement : Use SHELXL to model disorder or thermal motion in X-ray data. Hydrogen atoms are geometrically constrained (C–H = 0.95–0.96 Å) to refine positions .
  • Density Functional Theory (DFT) : Calculate theoretical NMR shifts (e.g., using Gaussian 09) to identify discrepancies caused by solvent effects or tautomerism .

Q. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

Methodological Answer:

  • Targeted Assays :
    • Enzyme Inhibition : Test against carbonic anhydrase isoforms (pH 7.4, 25°C) with acetazolamide as a positive control .
    • Antimicrobial Activity : Use microdilution assays (MIC) against S. aureus and E. coli, with ciprofloxacin as a reference .
  • Controls : Include solvent-only (DMSO) and known inhibitors (e.g., methotrexate for antifolate activity). Normalize data to cell viability (MTT assay) .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with CXCR2 receptors. Grid parameters: 25 Å × 25 Å × 25 Å centered on the binding pocket .
  • ADMET Prediction : SwissADME estimates logP (2.8–3.2) and BBB permeability (low), suggesting CNS exclusion. CYP3A4 metabolism is likely due to sulfonamide oxidation .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-protein complexes. RMSD >2.5 Å indicates conformational shifts .

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